4-(3-bromophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(3-bromophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-bromophenyl group: This step may involve bromination reactions using reagents like bromine or N-bromosuccinimide.
Addition of the hydroxyethyl and hydroxyphenyl groups: These groups can be introduced through substitution reactions using suitable alcohols or phenols.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl and hydroxyphenyl groups.
Reduction: Reduction reactions can occur, especially at the bromophenyl group.
Substitution: The compound can participate in substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 4-(3-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The presence of the bromophenyl group in 4-(3-bromophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may impart unique chemical and biological properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C19H16BrN3O3 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
4-(3-bromophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C19H16BrN3O3/c20-12-5-3-4-11(10-12)18-15-16(13-6-1-2-7-14(13)25)21-22-17(15)19(26)23(18)8-9-24/h1-7,10,18,24-25H,8-9H2,(H,21,22) |
InChI Key |
MJPGYRLSNMXPIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
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